2'-Deoxyadenosine 5'-monophosphate monohydrate

Catalog No.
S1923665
CAS No.
207127-57-9
M.F
C10H16N5O7P
M. Wt
349.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxyadenosine 5'-monophosphate monohydrate

CAS Number

207127-57-9

Product Name

2'-Deoxyadenosine 5'-monophosphate monohydrate

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate

Molecular Formula

C10H16N5O7P

Molecular Weight

349.24 g/mol

InChI

InChI=1S/C10H14N5O6P.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);1H2/t5-,6+,7+;/m0./s1

InChI Key

QQMAPZSBBNPXKS-VWZUFWLJSA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O

Nucleotide Precursor in DNA Synthesis

dAMP is a fundamental building block for DNA (deoxyribonucleic acid). It acts as a precursor molecule during DNA replication. Enzymes incorporate dAMP into the growing DNA strand, following the specific sequence determined by the template DNA ().

Substrate for Enzymes Studying DNA Metabolism

Due to its role in DNA synthesis, dAMP serves as a substrate for various enzymes involved in DNA metabolism. Scientists utilize dAMP in enzymatic assays to study processes like DNA repair, methylation, and nucleotide excision repair. By measuring the activity of these enzymes with dAMP, researchers gain insights into DNA maintenance mechanisms within cells ().

Tool for Investigating Cellular Signaling Pathways

dAMP can interact with specific cellular receptors, potentially influencing signaling cascades. Researchers use dAMP to investigate these interactions and their role in cellular processes. For example, studies suggest dAMP might modulate purinergic signaling pathways, which are involved in various physiological functions ().

2'-Deoxyadenosine 5'-monophosphate monohydrate is a nucleotide that plays a crucial role in various biological processes. It is a purine nucleoside derivative with the molecular formula C10H14N5O6PH2OC_{10}H_{14}N_{5}O_{6}P\cdot H_{2}O and a molecular weight of approximately 349.24 g/mol when hydrated . This compound is characterized by its white crystalline powder form and is hygroscopic in nature, requiring careful storage conditions to maintain its stability .

As a fundamental metabolite, 2'-deoxyadenosine 5'-monophosphate monohydrate serves as a building block for DNA synthesis and is involved in various biochemical pathways, particularly in the metabolism of nucleotides .

Typical of nucleotides:

  • Phosphorylation: It can undergo phosphorylation to form 2'-deoxyadenosine 5'-diphosphate and subsequently 2'-deoxyadenosine 5'-triphosphate, which are essential for DNA synthesis.
  • Dephosphorylation: The compound can also be dephosphorylated to yield 2'-deoxyadenosine, a nucleoside that can be further metabolized or phosphorylated again.
  • Hydrolysis: Under certain conditions, it may hydrolyze to release adenine and phosphate groups, which can be utilized in various metabolic processes.

These reactions are critical for nucleotide metabolism and energy transfer within cells.

2'-Deoxyadenosine 5'-monophosphate monohydrate exhibits significant biological activity:

  • Role in DNA Synthesis: It is a precursor for the synthesis of deoxyribonucleic acid (DNA), playing a vital role in cellular replication and repair mechanisms.
  • Metabolic Functions: As a fundamental metabolite, it participates in various metabolic pathways, including energy metabolism and signaling pathways .
  • Enzymatic Interactions: This compound acts as a substrate for several kinases and enzymes involved in nucleotide metabolism, influencing cellular functions such as proliferation and apoptosis.

The synthesis of 2'-deoxyadenosine 5'-monophosphate monohydrate can be achieved through several methods:

  • Chemical Synthesis: This involves the stepwise assembly of nucleotide components using chemical reagents. Common approaches include the use of phosphoramidites for the phosphorylation steps.
  • Enzymatic Synthesis: Enzymes such as deoxynucleoside kinases can be used to phosphorylate deoxynucleosides to produce nucleotides. For example, deoxyadenosine can be phosphorylated using ATP as a phosphate donor.
  • Extraction from Biological Sources: It can also be isolated from natural sources where nucleotides are abundant, although this method may not be practical for large-scale production.

The applications of 2'-deoxyadenosine 5'-monophosphate monohydrate are diverse:

  • Molecular Biology Research: It is widely used in laboratory settings for DNA synthesis, cloning, and sequencing applications.
  • Pharmaceutical Development: The compound serves as a precursor in the development of antiviral and anticancer drugs by targeting DNA synthesis pathways.
  • Biotechnology: It is employed in various biotechnological applications, including gene therapy and the production of recombinant proteins.

Studies on the interactions of 2'-deoxyadenosine 5'-monophosphate monohydrate reveal its importance in cellular processes:

  • Protein Interactions: Research indicates that it interacts with specific proteins involved in DNA replication and repair mechanisms, influencing their activity and stability.
  • Inhibition Studies: Some studies have explored its potential as an inhibitor of certain enzymes involved in nucleotide metabolism, providing insights into therapeutic targets for diseases related to dysregulated nucleotide levels .

Several compounds share structural similarities with 2'-deoxyadenosine 5'-monophosphate monohydrate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Adenosine 5'-monophosphateC10H13N5O4PContains ribose instead of deoxyribose
Cytidine 5'-monophosphateC9H13N3O4PContains cytosine as the nucleobase
Guanosine 5'-monophosphateC10H13N5O5PContains guanine as the nucleobase
Uridine 5'-monophosphateC9H11N2O6PContains uracil instead of adenine

The uniqueness of 2'-deoxyadenosine 5'-monophosphate monohydrate lies primarily in its role as a building block for DNA rather than RNA, making it essential for processes involving genetic material replication and repair. Its specific structure allows it to participate uniquely in biochemical pathways related to DNA synthesis.

Sequence

A

Dates

Modify: 2023-08-16

Explore Compound Types